molecular formula C16H22N4O3S2 B2952584 1-(methylsulfonyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide CAS No. 1448060-73-8

1-(methylsulfonyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide

Cat. No.: B2952584
CAS No.: 1448060-73-8
M. Wt: 382.5
InChI Key: GIOWXFJREVRWKY-UHFFFAOYSA-N
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Description

The compound 1-(methylsulfonyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide is a synthetic chemical entity known for its structural uniqueness and potential biological activities. It is composed of a piperidine ring substituted with a methylsulfonyl group and a carboxamide moiety, linked to a pyrazolyl-thiophene fragment via an ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps:

  • Step 1: Formation of the pyrazolyl-thiophene fragment through cyclization reactions.

  • Step 2: Introduction of the ethyl linker via alkylation.

  • Step 3: Attachment of the piperidine ring through nucleophilic substitution.

  • Step 4: Introduction of the methylsulfonyl group using methylsulfonyl chloride under basic conditions.

  • Step 5: Amidation reaction to attach the carboxamide group using carboxylic acid derivatives and appropriate coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial synthesis often employs batch processes with optimizations for yield and purity. Large-scale production might use continuous flow techniques to improve efficiency and control.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: The pyrazole ring may be subject to reduction under catalytic hydrogenation conditions.

  • Substitution: Various functional groups on the piperidine or pyrazole ring can be substituted using halogenated reagents.

Common Reagents and Conditions

  • Oxidizing agents: m-CPBA for oxidation.

  • Reducing agents: NaBH4 or catalytic hydrogenation for reduction.

  • Substitution reactions: Halogenated reagents like NBS for bromination.

Major Products

  • Oxidation products: Sulfoxides or sulfones.

  • Reduction products: Reduced pyrazole derivatives.

  • Substitution products: Halogenated piperidine or pyrazole derivatives.

Scientific Research Applications

The compound finds various applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis and drug design.

  • Biology: Potential bioactive compound for enzyme inhibition studies.

  • Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism by which 1-(methylsulfonyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide exerts its effects is complex:

  • Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

  • Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(methylsulfonyl)-N-(2-(2-pyridyl)ethyl)piperidine-4-carboxamide

  • 1-(methylsulfonyl)-N-(2-(1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide

  • 1-(methylsulfonyl)-N-(2-(3-phenyl-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide

Uniqueness

The thiophene ring in this compound imparts unique electronic properties, enhancing its interaction with biological targets compared to other similar compounds without the thiophene moiety.

There you have it! A deep dive into the world of 1-(methylsulfonyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide. Anything more you'd like to dig into?

Properties

IUPAC Name

1-methylsulfonyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S2/c1-25(22,23)20-9-4-13(5-10-20)16(21)17-7-11-19-8-6-14(18-19)15-3-2-12-24-15/h2-3,6,8,12-13H,4-5,7,9-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOWXFJREVRWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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